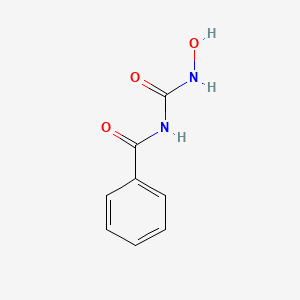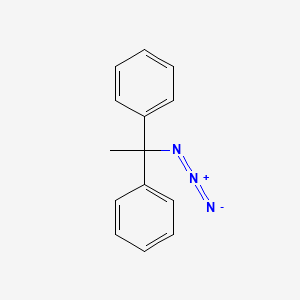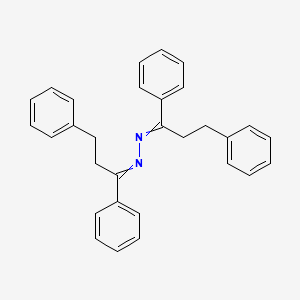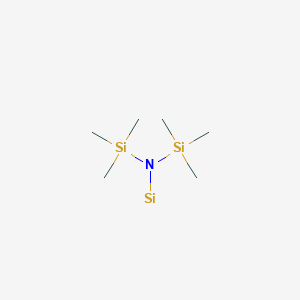
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate is a chemical compound belonging to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphthalene core substituted with methyl and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, such as 1,4,5,8-tetramethoxynaphthalene.
Oxidation: The naphthalene derivative undergoes oxidation to form the corresponding naphthoquinone.
Acetylation: The naphthoquinone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of higher-order quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Aplicaciones Científicas De Investigación
7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis, disrupting normal cellular functions.
Comparación Con Compuestos Similares
Naphthazarin: Another naphthoquinone derivative with similar biological activities.
Juglone: A naturally occurring quinone with antimicrobial and anticancer properties.
Plumbagin: Known for its anticancer and anti-inflammatory effects.
Uniqueness: 7-Methyl-5,8-dioxo-5,8-dihydronaphthalene-1,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual acetate groups enhance its solubility and facilitate its use in various chemical reactions and biological assays.
Propiedades
Número CAS |
17606-67-6 |
|---|---|
Fórmula molecular |
C15H12O6 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
(6-acetyloxy-7-methyl-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C15H12O6/c1-7-13(18)12-10(14(19)15(7)21-9(3)17)5-4-6-11(12)20-8(2)16/h4-6H,1-3H3 |
Clave InChI |
AKTPISIVZHXNFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


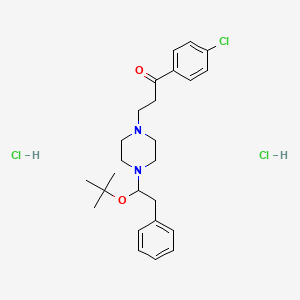

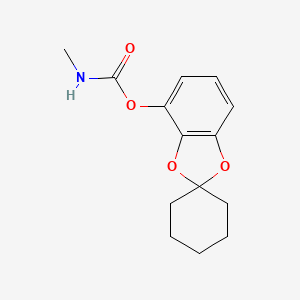
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)

![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
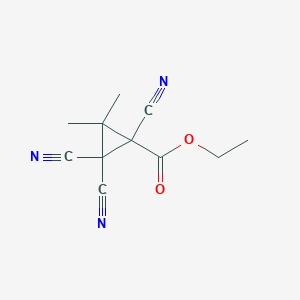
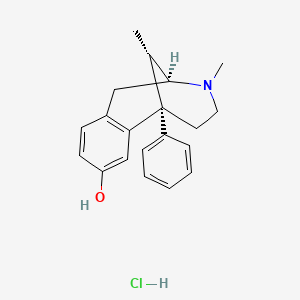
![[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol](/img/structure/B14704819.png)
![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
